4-(4-N,N-Diethylaminophenylazo)aniline
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Overview
Description
4-(4-N,N-Diethylaminophenylazo)aniline is an organic compound with the molecular formula C16H20N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N,N-Diethylaminophenylazo)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-N,N-diethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-N,N-Diethylaminophenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
4-(4-N,N-Diethylaminophenylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed as a staining agent in biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Diethylaminophenylazo)aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene: Similar structure but lacks the diethylamino group.
4-Dimethylaminoazobenzene: Contains a dimethylamino group instead of a diethylamino group.
Disperse Orange 37: Another azo compound used in dyeing applications.
Uniqueness
4-(4-N,N-Diethylaminophenylazo)aniline is unique due to the presence of the diethylamino group, which enhances its solubility and stability compared to other azo compounds. This structural feature also influences its reactivity and makes it suitable for specific applications in dye and pigment industries .
Properties
CAS No. |
34295-45-9 |
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Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C16H20N4/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4,17H2,1-2H3 |
InChI Key |
GJHHSJRCUUFBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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